N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H19FN2O3S2 and its molecular weight is 406.49. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications:
Pharmacokinetics and Metabolism
Research on compounds structurally related to the one mentioned has focused on their pharmacokinetics and metabolism. For instance, studies on orexin receptor antagonists, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), have provided insights into their metabolism, revealing that they are extensively metabolized with principal routes involving oxidation and subsequent metabolite formation. These studies are crucial for understanding the disposition of these compounds in the human body, including elimination pathways and half-lives, which are essential for drug development processes (Renzulli et al., 2011).
Environmental and Health Impact Studies
Investigations into the environmental presence and health impacts of fluorochemicals, such as perfluorooctanesulfonate (PFOS) and related compounds, have been conducted to understand human exposure levels and potential health risks. These studies utilize advanced analytical methods to detect trace levels of fluorochemicals in human serum and other biological matrices, providing essential data for risk assessment and regulatory purposes (Kuklenyik et al., 2004).
Diagnostic and Imaging Applications
Some related compounds have been explored for their potential as diagnostic agents, for example, in positron emission tomography (PET) imaging of hypoxia in cancer. Research in this area aims to develop new imaging agents that can provide valuable information on tumor hypoxia, a factor that can influence therapy response and prognosis (Kaneta et al., 2007).
Human Biomonitoring Studies
Human biomonitoring studies have been conducted to assess exposure to various chemicals, including fragrance compounds and their metabolites. Such research provides insights into the prevalence of chemical exposure among populations and can inform regulatory and public health decisions (Scherer et al., 2020).
Mechanism of Action
Target of Action
The primary targets of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammatory responses.
Mode of Action
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ . This means it binds to these receptors and activates them, leading to changes in gene expression that regulate lipid and glucose metabolism, and modulate inflammatory responses.
Biochemical Pathways
Upon activation by N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide, the PPARs influence several biochemical pathways. These include the fatty acid oxidation pathway, lipogenesis, and glucose metabolism . The activation of these pathways can lead to decreased triglyceride levels, increased HDL cholesterol, improved insulin sensitivity, and anti-inflammatory effects.
Result of Action
The molecular and cellular effects of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide’s action include changes in gene expression that lead to improved lipid and glucose metabolism and reduced inflammation . These changes at the cellular level can translate into potential therapeutic benefits, such as improved metabolic health and reduced risk of cardiovascular disease.
properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S2/c1-13-3-8-17(25-2)18(11-13)27(23,24)21-10-9-16-12-26-19(22-16)14-4-6-15(20)7-5-14/h3-8,11-12,21H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWCHSKFHNEVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.